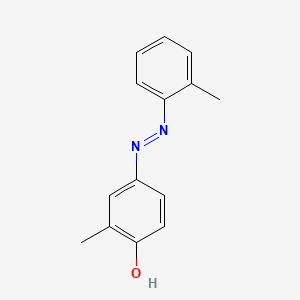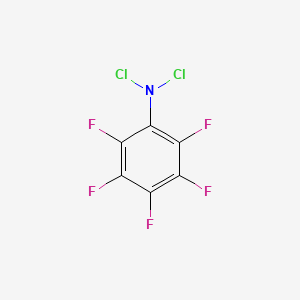
o-CRESOL, p-(o-TOLYLAZO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-CRESOL, p-(o-TOLYLAZO)-: is an aromatic organic compound that belongs to the class of azo compounds. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring at the ortho position and a tolylazo group (-N=N-C6H4-CH3) at the para position. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The primary method for synthesizing o-CRESOL, p-(o-TOLYLAZO)- involves the diazotization of o-toluidine followed by coupling with o-cresol. The reaction typically occurs in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature control, pH adjustment, and the use of efficient stirring mechanisms to ensure uniform mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-CRESOL, p-(o-TOLYLAZO)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Acts as an intermediate in organic synthesis for the preparation of complex molecules.
Biology:
- Studied for its potential antimicrobial properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
- Employed in the production of colorimetric sensors and indicators.
Mechanism of Action
The mechanism by which o-CRESOL, p-(o-TOLYLAZO)- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
o-Cresol: An isomer with a hydroxyl group at the ortho position but without the azo group.
p-Cresol: An isomer with a hydroxyl group at the para position but without the azo group.
m-Cresol: An isomer with a hydroxyl group at the meta position.
Uniqueness:
- The presence of both the hydroxyl group and the tolylazo group in o-CRESOL, p-(o-TOLYLAZO)- makes it unique compared to its isomers. This combination imparts distinct chemical and physical properties, such as color and reactivity, making it valuable in various applications.
Properties
CAS No. |
57598-00-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3 |
InChI Key |
MFPXPIPAPXYRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)





![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)






